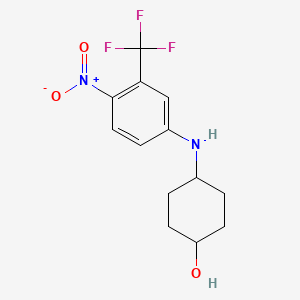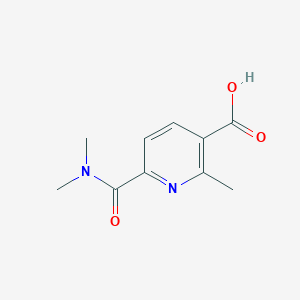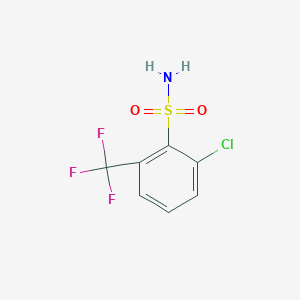
3-叔丁基-1H-吡唑盐酸盐
描述
3-T-Butyl-1H-pyrazole, hcl is used as a pharmaceutical intermediate . It is a part of the pyrazole family, which are known as versatile scaffolds in organic synthesis and medicinal chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A method to prepare pyrazole derivative via condensation of a chalcone with p-(4-(tert-butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate [BMIM-PF 6] as a catalyst has been described .Molecular Structure Analysis
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . The structure of 3-T-Butyl-1H-pyrazole, hcl can be found in the PubChem database .Chemical Reactions Analysis
The reactivity of pyrazoles may be influenced by their tautomeric and conformational preferences . Further optimization of the reaction conditions was carried out by changing solvents, catalysts, and catalyst loading .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-T-Butyl-1H-pyrazole, hcl can be found in the PubChem database . Pyrazoles exhibit tautomerism, which may influence their reactivity .科学研究应用
稠合杂环体系的合成
3-叔丁基-1H-吡唑盐酸盐:被广泛用作合成稠合杂环体系(如吡唑并[1,5-a]嘧啶)的前体 。这些体系在药物化学中具有重要意义,因为它们具有潜在的生物活性。3-叔丁基-1H-吡唑能够进行各种化学转化,使其成为构建复杂分子结构的宝贵起始原料。
互变异构体研究
该化合物表现出互变异构现象,这种现象会影响其反应性,从而影响涉及吡唑的合成策略 。了解3-叔丁基-1H-吡唑的互变异构偏好对于设计合成方法和预测含有吡唑部分的分子生物活性至关重要。
抗菌剂的开发
包括3-叔丁基-1H-吡唑在内的吡唑衍生物因其抗菌特性而受到关注 。吡唑的结构灵活性允许合成各种化合物,这些化合物具有作为抗菌剂的潜在用途,有助于对抗耐药菌株和真菌。
农业化学研究
在农业领域,吡唑衍生物因其在除草剂、杀虫剂和杀菌剂方面的应用而被研究 。3-叔丁基-1H-吡唑的结构适应性使其成为开发新型化合物的一种候选物质,这些化合物可以保护农作物免受病虫害,同时对环境友好。
光物理性质研究
包括3-叔丁基-1H-吡唑在内的吡唑以其光物理性质而闻名,这些性质在材料科学应用的开发中很有用 。这些性质可以用于创造具有特定光吸收或发射特性的新型材料。
有机合成方法学
该化合物参与了有机合成方法学的进步 。它在各种反应(如一锅法合成和催化)中的使用突出了其在开发环保高效合成路线方面的作用,这对于可持续化学实践至关重要。
安全和危害
未来方向
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
作用机制
Target of Action
Pyrazoles, the class of compounds to which 3-t-butyl-1h-pyrazole, hcl belongs, are known to interact with various biological targets
Mode of Action
For instance, the combination of two dissimilar and adjacent nitrogen atoms in pyrazoles allows them to simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions . This property could potentially influence the interaction of 3-T-Butyl-1H-pyrazole, HCl with its targets.
Biochemical Pathways
For example, the addition of hydrogen ions to pyrazoles results in the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Result of Action
Pyrazoles are known to participate in various chemical reactions, which could potentially result in a variety of molecular and cellular effects .
Action Environment
It is known that the associations between pyrazole molecules can depend strongly on the type of solvent, as more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
生化分析
Biochemical Properties
3-T-Butyl-1H-pyrazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including 3-T-Butyl-1H-pyrazole hydrochloride, are known to inhibit certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation, leading to changes in its catalytic activity . Additionally, 3-T-Butyl-1H-pyrazole hydrochloride may interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .
Cellular Effects
3-T-Butyl-1H-pyrazole hydrochloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives can inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . In addition, 3-T-Butyl-1H-pyrazole hydrochloride may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-T-Butyl-1H-pyrazole hydrochloride involves its interaction with specific biomolecules. It can bind to enzymes, inhibiting or activating their activity, and can also interact with receptors on the cell surface, triggering intracellular signaling cascades . These interactions can lead to changes in gene expression and protein synthesis, ultimately affecting cellular function. For instance, 3-T-Butyl-1H-pyrazole hydrochloride may inhibit the activity of kinases, enzymes that phosphorylate proteins, thereby modulating signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-T-Butyl-1H-pyrazole hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the long-term exposure of cells to 3-T-Butyl-1H-pyrazole hydrochloride may result in adaptive responses, such as changes in gene expression and protein levels .
Dosage Effects in Animal Models
The effects of 3-T-Butyl-1H-pyrazole hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
3-T-Butyl-1H-pyrazole hydrochloride is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or lose biological activity . The compound’s interaction with metabolic enzymes can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Additionally, 3-T-Butyl-1H-pyrazole hydrochloride may act as a substrate or inhibitor of specific enzymes, modulating their activity and impacting metabolic pathways .
Transport and Distribution
The transport and distribution of 3-T-Butyl-1H-pyrazole hydrochloride within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or passively diffuse into cells . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of 3-T-Butyl-1H-pyrazole hydrochloride within tissues can also influence its therapeutic and toxic effects, as different tissues may have varying capacities to uptake and metabolize the compound .
Subcellular Localization
The subcellular localization of 3-T-Butyl-1H-pyrazole hydrochloride can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-T-Butyl-1H-pyrazole hydrochloride may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .
属性
IUPAC Name |
5-tert-butyl-1H-pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c1-7(2,3)6-4-5-8-9-6;/h4-5H,1-3H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMHULJGNXVTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=NN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187385-62-1 | |
| Record name | 1H-Pyrazole, 3-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454229.png)

![Diethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1454233.png)




![4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1454239.png)

